2-(Butan-2-yl)-4-chloro-6-methylpyrimidine
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Overview
Description
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The butan-2-yl, chlorine, and methyl groups are introduced through various substitution reactions. For example, the chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted pyrimidines with different functional groups.
Scientific Research Applications
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine has several scientific research applications, including:
Pharmaceuticals: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-4-chloro-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Butan-2-yl)-4-chloro-6-methylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Biological Activity
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine is a pyrimidine derivative characterized by the presence of a butan-2-yl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The biological activity of this compound has been a subject of interest due to its potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives could potently suppress COX-2 activity, an enzyme involved in inflammation. For example, compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Potential
Pyrimidine derivatives have also been evaluated for their anticancer properties. A study involving related compounds demonstrated moderate inhibitory activity against ANO1 (anoctamin 1), a calcium-activated chloride channel implicated in cancer progression . The design and synthesis of novel pyrimidine analogs aimed at targeting such pathways could lead to effective anticancer therapies.
3. Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been documented, with some studies indicating effectiveness against various pathogens. The specific interactions of this compound with microbial targets require further investigation but suggest promising avenues for research in treating infections.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing SAR include:
Structural Feature | Impact on Activity |
---|---|
Chlorine Substituent | Enhances reactivity and binding affinity |
Butan-2-yl Group | Increases lipophilicity |
Methyl Group | Affects steric hindrance |
These features contribute to the compound's overall biological efficacy and provide insights for future modifications aimed at enhancing therapeutic effects.
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives:
- Anti-inflammatory Screening : In vitro assays demonstrated that certain derivatives exhibited significant COX-1/COX-2 inhibition, with promising results indicating potential for further development as anti-inflammatory agents .
- Anticancer Evaluations : High-throughput screening (HTS) campaigns identified hit compounds derived from similar scaffolds that showed moderate activity against cancer cell lines, suggesting that structural modifications could yield more potent derivatives .
- Antimicrobial Testing : Preliminary assessments indicated that some pyrimidine derivatives displayed antimicrobial effects against specific bacterial strains, warranting further exploration into their mechanism of action.
Properties
IUPAC Name |
2-butan-2-yl-4-chloro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDBLRZNGKNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CC(=N1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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